5,5-Diethylhydantoin

概要

説明

5,5-Diethylhydantoin is a chemical compound belonging to the hydantoin family, characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethylhydantoin typically involves the reaction of diethyl ketone with urea in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the hydantoin ring. The reaction conditions often include heating the mixture to a temperature range of 60-70°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts, such as metal oxides, can further enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions: 5,5-Diethylhydantoin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

Substitution: The hydantoin ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Diacids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated hydantoins or other substituted derivatives.

科学的研究の応用

Introduction to 5,5-Diethylhydantoin

This compound is a derivative of hydantoin, a five-membered ring compound containing two nitrogen atoms. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential applications in pharmaceuticals, biocides, and as a precursor in organic synthesis. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmaceutical Applications

This compound has been investigated for its potential use in drug development. Its structural analogs have shown promising biological activities, particularly in cancer research. For instance, derivatives of hydantoins have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines, including liver hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF7) .

Case Study: Antiproliferative Activity

- Objective : Evaluate the cytotoxic effects of this compound derivatives.

- Methodology : In vitro assays were conducted using MTT cell proliferation assays.

- Findings : Certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating potential as anticancer agents.

Biocidal Applications

The compound is also recognized for its biocidal properties. It has been utilized in formulations aimed at controlling microbial growth in various settings, including swimming pools and cooling towers. The effectiveness of 1,3-dibromo-5,5-diethylhydantoin as a biocide has been documented extensively.

Case Study: Biocide Efficacy

- Application : Treatment of water systems to prevent biofilm formation.

- Results : Demonstrated high efficacy in reducing microbial populations and preventing biofilm development on surfaces .

Organic Synthesis

In organic chemistry, this compound serves as a versatile precursor for synthesizing more complex molecules. It has been employed as a reagent in various reactions, including esterification and acylation processes.

Case Study: Esterification Reactions

- Process : Utilization of 1,3-dibromo-5,5-diethylhydantoin as a precatalyst.

- Outcome : Achieved high yields of esters through direct esterification methods . The role of the compound was crucial for the activation of carbonyl functionalities during reactions.

Antimicrobial Resistance Research

Recent studies have explored the potential of this compound derivatives as efflux pump inhibitors in bacteria. These compounds can enhance the efficacy of existing antibiotics by mitigating resistance mechanisms.

Case Study: Efflux Pump Inhibition

- Focus : Investigate the ability of phenylpiperazine derivatives to inhibit Msr(A) efflux pumps in Staphylococcus epidermidis.

- Results : Compounds demonstrated significant activity in reducing antibiotic resistance when combined with erythromycin .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Anticancer drug development | Significant cytotoxicity against cancer cell lines |

| Biocidal | Microbial control in water systems | Effective in preventing biofilm formation |

| Organic Synthesis | Precursor for complex organic molecules | High yields in esterification reactions |

| Antimicrobial Resistance | Inhibition of bacterial efflux pumps | Reduced resistance to antibiotics |

作用機序

The mechanism of action of 5,5-Diethylhydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its potential anticonvulsant activity is believed to be due to its ability to modulate sodium channels in the nervous system, thereby reducing neuronal excitability.

類似化合物との比較

5,5-Dimethylhydantoin: Known for its use as a disinfectant and in the synthesis of pharmaceuticals.

5,5-Diphenylhydantoin: Commonly used as an anticonvulsant drug (phenytoin).

5,5-Dibromo-5,5-dimethylhydantoin: Used as a brominating agent in organic synthesis.

Uniqueness of 5,5-Diethylhydantoin: Compared to its analogs, this compound offers unique properties such as enhanced solubility and different reactivity patterns due to the presence of ethyl groups. These characteristics make it a valuable compound in specific applications where other hydantoins may not be as effective.

生物活性

5,5-Diethylhydantoin is a compound belonging to the hydantoin family, which has garnered interest for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

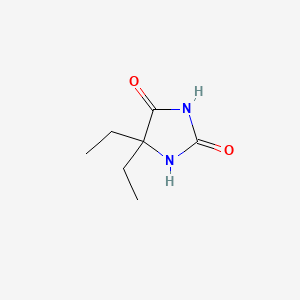

Chemical Structure and Properties

This compound is a derivative of hydantoin characterized by the presence of two ethyl groups at the 5-position. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, influencing its biological interactions.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of bacterial efflux pumps. Efflux pumps are membrane proteins that bacteria utilize to expel toxic substances, including antibiotics. By inhibiting these pumps, this compound can enhance the efficacy of existing antibiotics against resistant strains.

Inhibition of Msr(A) Efflux Pump

One significant study identified this compound derivatives as effective inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis. The study utilized ethidium bromide (EtBr) accumulation assays to demonstrate that these compounds significantly increased intracellular EtBr levels in Msr(A)-overexpressing strains, indicating potent efflux pump inhibition .

Antimicrobial Activity

The antimicrobial activity of this compound has been assessed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods:

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. epidermidis K/14/1345 | >100 |

| This compound | S. aureus ATCC 25923 | >100 |

The results indicated that while this compound exhibited weak direct antibacterial activity, its role as an efflux pump inhibitor could significantly enhance the effectiveness of co-administered antibiotics like erythromycin .

Case Studies and Toxicity

A case study involving the toxicity of related compounds such as 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDHM) provides insights into the safety profile of hydantoins. This study reported histopathological changes in fish gills upon exposure to BCDHM, suggesting potential risks associated with hydantoins in aquatic environments .

Additionally, toxicity assessments indicated that exposure to high concentrations resulted in significant physiological stress responses in test organisms. These findings underscore the importance of evaluating both efficacy and safety when considering hydantoins for therapeutic use.

特性

IUPAC Name |

5,5-diethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-3-7(4-2)5(10)8-6(11)9-7/h3-4H2,1-2H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTZZUPJEUZZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202972 | |

| Record name | 5,5-Diethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-34-5 | |

| Record name | 5,5-Diethylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Diethylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Diethylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-diethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5-DIETHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRD19H6GXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5,5-diethylhydantoin compare to its structural analogs, phenobarbital and 5-ethyl-5-phenylhydantoin, in terms of inducing cytochrome P450 2B enzymes?

A1: Research indicates that this compound is a significantly weaker inducer of cytochrome P450 2B (CYP2B) enzymes compared to its structural analogs, phenobarbital and 5-ethyl-5-phenylhydantoin. [, ] In studies using male F344/NCr rats, this compound exhibited an EC50 value (serum concentration associated with half-maximal hepatic CYP2B induction) greater than or equal to 500 μM. [] In contrast, phenobarbital and 5-ethyl-5-phenylhydantoin demonstrated much lower EC50 values, indicating greater potency in inducing CYP2B. [, ] This difference in potency suggests structural variations within the hydantoin and barbiturate classes significantly influence their interaction with the putative phenobarbital receptor, which is believed to play a role in CYP2B induction. []

Q2: Does the weaker induction of cytochrome P450 enzymes by this compound translate to a different outcome in terms of tumor promotion?

A2: Yes, the weaker CYP2B induction by this compound correlates with a lack of tumor-promoting activity in a rat model. [] Studies using N-nitrosodiethylamine-initiated male F344 rats showed that dietary administration of this compound did not significantly increase the incidence of hepatocellular neoplasms or thyroid follicular cell neoplasms. [] Conversely, phenobarbital and 5-ethyl-5-phenylhydantoin, both potent CYP2B inducers, significantly enhanced the development of these tumor types in the same study. [] These findings suggest a potential link between CYP2B induction and tumor promotion in this experimental model.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。